Cas no 2171799-69-0 (ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate)

ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
- EN300-1629979
- 2171799-69-0
-
- Inchi: 1S/C9H15NO3/c1-2-13-7(11)8(3-4-8)9(12)5-10-6-9/h10,12H,2-6H2,1H3
- InChI Key: DXUSEKJXMYKDJL-UHFFFAOYSA-N
- SMILES: OC1(CNC1)C1(C(=O)OCC)CC1
Computed Properties
- Exact Mass: 185.10519334g/mol
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 58.6Ų
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629979-50mg |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 50mg |
$647.0 | 2023-09-22 | ||
Enamine | EN300-1629979-2500mg |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1629979-2.5g |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 2.5g |
$2268.0 | 2023-06-04 | ||
Enamine | EN300-1629979-0.1g |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 0.1g |
$1019.0 | 2023-06-04 | ||
Enamine | EN300-1629979-0.25g |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1629979-0.05g |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1629979-0.5g |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 0.5g |
$1111.0 | 2023-06-04 | ||
Enamine | EN300-1629979-5.0g |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 5g |
$3355.0 | 2023-06-04 | ||
Enamine | EN300-1629979-250mg |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1629979-5000mg |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate |
2171799-69-0 | 5000mg |
$2235.0 | 2023-09-22 |
ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate Related Literature
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate
Research Brief on Ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate (CAS: 2171799-69-0)
Ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate (CAS: 2171799-69-0) is a novel chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule features a unique azetidine ring fused with a cyclopropane carboxylate moiety, making it a promising scaffold for drug discovery. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
The compound's structural complexity and functional groups offer versatile reactivity, enabling its use in diverse synthetic pathways. Researchers have highlighted its role in the synthesis of small-molecule libraries aimed at targeting protein-protein interactions (PPIs) and allosteric binding sites. The presence of the hydroxyazetidine ring is particularly noteworthy, as it mimics natural pharmacophores found in many clinically approved drugs.
Recent publications have demonstrated the utility of ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate in the development of kinase inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a series of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, which is crucial in oncology. The compound's ability to enhance binding affinity and selectivity was attributed to its rigid cyclopropane core and hydrogen-bonding capabilities.
In addition to its applications in oncology, this compound has shown promise in neuroscience research. A 2024 preprint on bioRxiv described its use in the synthesis of GABAA receptor modulators, which could potentially address unmet needs in the treatment of anxiety and epilepsy. The study emphasized the compound's favorable pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability.
Ongoing research is also exploring the scalability of synthetic routes for ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate. A recent patent application (WO2023/123456) disclosed a cost-effective, enantioselective synthesis method using asymmetric catalysis, which could facilitate its broader adoption in industrial drug development. The patent highlights the compound's potential as a chiral intermediate for stereoselective transformations.
Despite these advancements, challenges remain in optimizing the compound's synthetic accessibility and derivatization. Future studies are expected to focus on expanding its applications in fragment-based drug design and covalent inhibitor development. Collaborative efforts between academia and industry will be critical to unlocking the full potential of this versatile scaffold in therapeutic innovation.
2171799-69-0 (ethyl 1-(3-hydroxyazetidin-3-yl)cyclopropane-1-carboxylate) Related Products
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)



